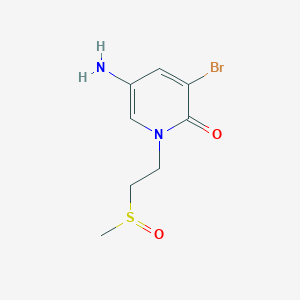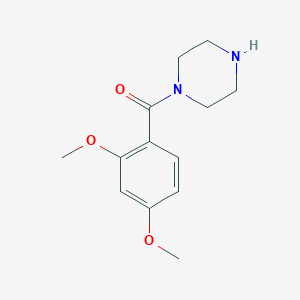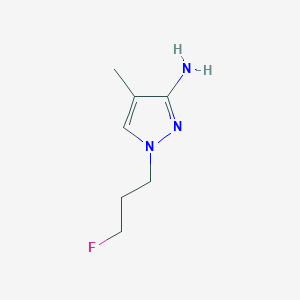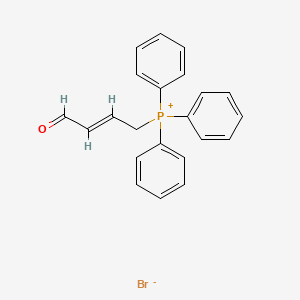
(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide is a chemical compound with the molecular formula C23H22BrO2P. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. The compound is characterized by the presence of a triphenylphosphonium group attached to a 4-oxobut-2-en-1-yl moiety, making it a versatile reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxobut-2-en-1-yl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 4-bromo-2-butanone under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphonium ylides.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium iodide are employed under mild conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphonium ylides.
Substitution: Formation of substituted phosphonium salts.
Applications De Recherche Scientifique
(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Wittig reactions to synthesize alkenes.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Oxobut-2-en-1-yl)triphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium group can stabilize carbanions, making it a valuable intermediate in organic synthesis. The compound can also interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxy-4-oxobut-2-en-1-yl)triphenylphosphonium bromide: Similar structure with a methoxy group instead of a keto group.
(3-Methoxycarbonyl-2-propenyl)triphenylphosphonium bromide: Contains a methoxycarbonyl group.
Methyl 4-(triphenylphosphonio)crotonate bromide: Similar phosphonium salt with a crotonate moiety.
Uniqueness
(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. Its ability to participate in a variety of chemical reactions makes it a versatile reagent in synthetic chemistry .
Propriétés
Numéro CAS |
31675-30-6 |
|---|---|
Formule moléculaire |
C22H20BrOP |
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
[(E)-4-oxobut-2-enyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H20OP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-18H,19H2;1H/q+1;/p-1/b11-10+; |
Clé InChI |
FJVRWVKEXHWNEM-ASTDGNLGSA-M |
SMILES isomérique |
C1=CC=C(C=C1)[P+](C/C=C/C=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC=CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


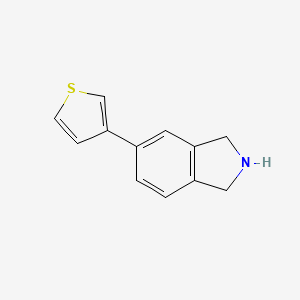
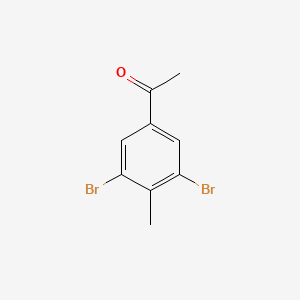
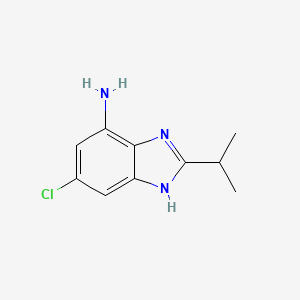
![(2R)-2-[(10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B15252044.png)
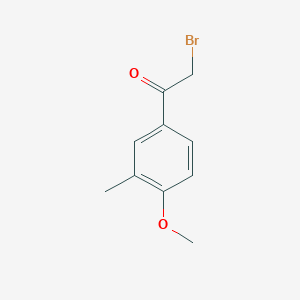
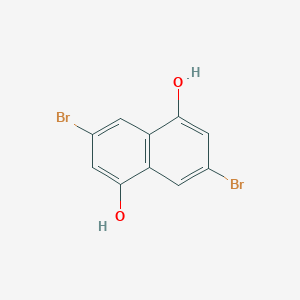
![7-((4-Methylthiazol-2-yl)methyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15252061.png)

![3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine](/img/structure/B15252083.png)
